Isochroman-7-carboxylic acid Isochroman-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 157122-41-3
VCID: VC4711239
InChI: InChI=1S/C10H10O3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5H,3-4,6H2,(H,11,12)
SMILES: C1COCC2=C1C=CC(=C2)C(=O)O
Molecular Formula: C10H10O3
Molecular Weight: 178.187

Isochroman-7-carboxylic acid

CAS No.: 157122-41-3

Cat. No.: VC4711239

Molecular Formula: C10H10O3

Molecular Weight: 178.187

* For research use only. Not for human or veterinary use.

Isochroman-7-carboxylic acid - 157122-41-3

Specification

CAS No. 157122-41-3
Molecular Formula C10H10O3
Molecular Weight 178.187
IUPAC Name 3,4-dihydro-1H-isochromene-7-carboxylic acid
Standard InChI InChI=1S/C10H10O3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5H,3-4,6H2,(H,11,12)
Standard InChI Key PQXSBRDZOFRXPO-UHFFFAOYSA-N
SMILES C1COCC2=C1C=CC(=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Isochroman-7-carboxylic acid belongs to the isochroman class of compounds, which are structurally related to chromans but differ in the orientation of the oxygen-containing pyran ring. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.187 g/mol . The IUPAC name, 3,4-dihydro-1H-isochromene-7-carboxylic acid, reflects its bicyclic framework consisting of a benzene ring fused to a partially saturated pyran ring (Figure 1). Key structural attributes include:

  • Ring system: A benzo[c]pyran scaffold with a single double bond in the pyran ring.

  • Substituents: A carboxylic acid group (-COOH) at the 7-position of the aromatic ring.

  • Stereochemistry: The non-planar pyran ring introduces chirality, though specific enantiomeric data for this compound remain understudied .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.187 g/mol
CAS Number157122-41-3
IUPAC Name3,4-dihydro-1H-isochromene-7-carboxylic acid
SMILESC1COCC2=C1C=CC(=C2)C(=O)O
SolubilityNot publicly available

Synthetic Methodologies

The synthesis of isochroman derivatives, including Isochroman-7-carboxylic acid, typically involves cyclization reactions or functional group modifications of preconstructed aromatic systems.

Cyclization of Arylalkanols

A common approach involves the acid-catalyzed cyclization of 2-(2-hydroxymethylphenyl)ethanol. For example, treatment with hydrobromic acid or potassium bisulfate at elevated temperatures (45–100°C) yields isochroman derivatives in moderate-to-high yields (50–67%) . This method historically produced the parent isochroman structure but can be adapted for carboxylic acid derivatives through subsequent oxidation or carboxylation steps.

Formaldehyde-Mediated Condensation

A high-yield route (99%) employs the reaction of 2-phenylethanol with paraformaldehyde in the presence of concentrated hydrochloric acid at 36°C for 20 hours. While this method is efficient for unsubstituted isochromans, introducing carboxylic acid groups requires post-cyclization modifications, such as Friedel-Crafts acylation or carboxylation using CO₂ under high pressure .

Functionalization of Isochromenones

Recent advances utilize isochromenones (partially unsaturated analogs) as intermediates. For instance, catalytic hydrogenation of 7-carboxyisochromenone over palladium on charcoal selectively reduces the double bond, yielding Isochroman-7-carboxylic acid . This method benefits from commercial availability of isochromenone precursors and scalability.

Table 2: Representative Synthetic Routes

MethodConditionsYieldReference
Cyclization of arylalkanolsHBr, 100°C, 32 h50%
Formaldehyde condensationHCl, 36°C, 20 h99%
Hydrogenation of isochromenonePd/C, H₂, acetic acid76%

Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access chiral Isochroman-7-carboxylic acid derivatives could enhance pharmacological specificity .

  • Prodrug Development: Ester or amide prodrugs may improve bioavailability, addressing solubility limitations .

  • Natural Product Analogues: Fungal metabolites like (S)-6,8-dihydroxy-3-(7-hydroxyheptyl)isochroman-7-carboxylic acid suggest unexplored biosynthetic pathways for derivative libraries.

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